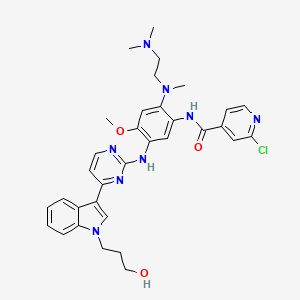
cis-1,2,3,6-Tetrahydrophthalimide-3,3,4,5,6,6-D6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rel-3a,4,7,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione-d6: is a deuterated derivative of a phthalimide compound. Deuterated compounds are often used in scientific research to study reaction mechanisms and metabolic pathways due to the presence of deuterium, a stable isotope of hydrogen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rel-3a,4,7,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione-d6 typically involves the deuteration of the corresponding non-deuterated compound. This can be achieved through various methods, including:
Catalytic Deuteration: Using a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Chemical Deuteration: Using deuterated reagents such as deuterated solvents (e.g., D2O) or deuterated reducing agents.
Industrial Production Methods
Industrial production of deuterated compounds often involves large-scale catalytic deuteration processes. The choice of method depends on the desired purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
rel-3a,4,7,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione-d6 can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction to more reduced forms using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides in polar solvents.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield a more oxidized phthalimide derivative, while reduction could yield a more reduced form.
Wissenschaftliche Forschungsanwendungen
rel-3a,4,7,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione-d6 has various applications in scientific research, including:
Chemistry: Used as a tracer in reaction mechanism studies due to the presence of deuterium.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug metabolism studies.
Industry: Utilized in the development of deuterated drugs and materials.
Wirkmechanismus
The mechanism of action of rel-3a,4,7,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione-d6 depends on its specific application. In metabolic studies, the deuterium atoms can provide insights into the metabolic pathways and enzyme interactions. The molecular targets and pathways involved would vary based on the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phthalimide: The non-deuterated parent compound.
N-Methylphthalimide: A methylated derivative.
N-Phenylphthalimide: A phenylated derivative.
Uniqueness
The presence of deuterium in rel-3a,4,7,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione-d6 makes it unique compared to its non-deuterated counterparts. Deuterium can alter the compound’s physical and chemical properties, such as its reaction rates and metabolic stability, making it valuable for specific research applications.
Eigenschaften
Molekularformel |
C8H9NO2 |
|---|---|
Molekulargewicht |
157.20 g/mol |
IUPAC-Name |
(3aR,7aS)-4,4,5,6,7,7-hexadeuterio-3a,7a-dihydroisoindole-1,3-dione |
InChI |
InChI=1S/C8H9NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-2,5-6H,3-4H2,(H,9,10,11)/t5-,6+/i1D,2D,3D2,4D2 |
InChI-Schlüssel |
CIFFBTOJCKSRJY-BCANURTISA-N |
Isomerische SMILES |
[2H]C1=C(C([C@H]2[C@@H](C1([2H])[2H])C(=O)NC2=O)([2H])[2H])[2H] |
Kanonische SMILES |
C1C=CCC2C1C(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


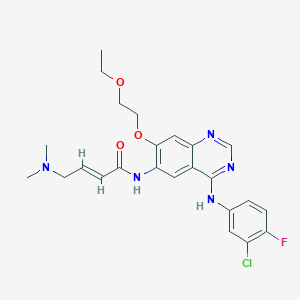
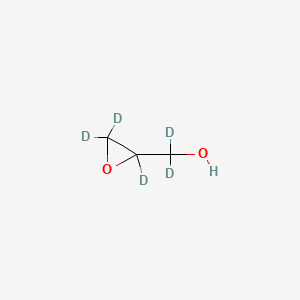



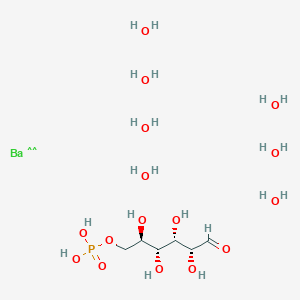
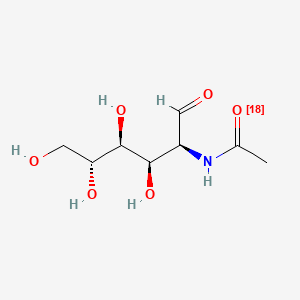
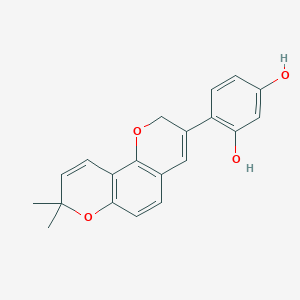

![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] phosphate](/img/structure/B12402849.png)

